molecular formula C27H22F3N3O4S B12006151 Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate CAS No. 609794-51-6

Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate

Cat. No.: B12006151
CAS No.: 609794-51-6
M. Wt: 541.5 g/mol
InChI Key: WHPKENZJXPELEV-UHFFFAOYSA-N
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Description

Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate is a complex organic compound with the following chemical formula:

C27H22F3N3O4S\text{C}_{27}\text{H}_{22}\text{F}_3\text{N}_3\text{O}_4\text{S}C27​H22​F3​N3​O4​S

. It belongs to the class of thienopyridine derivatives and exhibits interesting properties due to its unique structural features.

Preparation Methods

Synthetic Routes: The synthetic preparation of Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate involves several steps. One common approach is as follows:

Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route to optimize yield, cost, and safety.

Chemical Reactions Analysis

Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate can undergo various chemical reactions:

    Substitution Reactions: It reacts with nucleophiles (e.g., amines, alcohols) to form substituted derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the thienopyridine ring may lead to various products.

Common reagents include nucleophiles (e.g., amines, alcohols), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).

Scientific Research Applications

Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing novel drugs targeting specific receptors.

    Biological Studies: Researchers explore its interactions with biological macromolecules.

    Industry: Its unique structure may have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways.

Comparison with Similar Compounds

Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate stands out due to its thienopyridine core and unique substituents. Similar compounds include 6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide and related derivatives

Properties

CAS No.

609794-51-6

Molecular Formula

C27H22F3N3O4S

Molecular Weight

541.5 g/mol

IUPAC Name

ethyl 4-[[3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C27H22F3N3O4S/c1-3-13-37-18-11-7-15(8-12-18)20-14-19(27(28,29)30)21-22(31)23(38-25(21)33-20)24(34)32-17-9-5-16(6-10-17)26(35)36-4-2/h3,5-12,14H,1,4,13,31H2,2H3,(H,32,34)

InChI Key

WHPKENZJXPELEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OCC=C)N

Origin of Product

United States

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